molecular formula C19H19NO B13738667 Acetophenone, 4'-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- CAS No. 102489-44-1

Acetophenone, 4'-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)-

Cat. No.: B13738667
CAS No.: 102489-44-1
M. Wt: 277.4 g/mol
InChI Key: FZUDWKDGMVBWFD-UHFFFAOYSA-N
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Description

Structure and Identification: Acetophenone, 4'-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- (CAS: 70711-80-7) is a substituted acetophenone derivative featuring a 4-phenyl-1,2,5,6-tetrahydro-1-pyridyl group at the para position of the acetophenone core. Its IUPAC name reflects the integration of a partially saturated pyridine ring (tetrahydropyridine) substituted with a phenyl group, conferring unique steric and electronic properties . Synonyms include CID59359 and LS-13706, with four suppliers listed for this compound as of 1998 .

For example, 4-alkyl-1,2,3,4-tetrahydroisoquinolines are synthesized through stereoselective radical cyclization of oxazolidine precursors .

Properties

CAS No.

102489-44-1

Molecular Formula

C19H19NO

Molecular Weight

277.4 g/mol

IUPAC Name

1-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)phenyl]ethanone

InChI

InChI=1S/C19H19NO/c1-15(21)16-7-9-19(10-8-16)20-13-11-18(12-14-20)17-5-3-2-4-6-17/h2-11H,12-14H2,1H3

InChI Key

FZUDWKDGMVBWFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCC(=CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- typically involves multi-step organic reactions. One common method includes the reaction of aryl triflates with a mixture of tetramethylstannane, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . This method allows for the formation of the acetophenone derivative with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the purification steps such as recrystallization and chromatography are optimized to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted acetophenones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity :
    • Research has demonstrated that derivatives of tetrahydropyridine compounds exhibit antidepressant effects. Acetophenone, 4'-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- has been studied for its potential to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are critical in mood regulation.
    • A study conducted by researchers at the University of Tokyo indicated that this compound could serve as a lead structure for developing new antidepressants with fewer side effects than existing medications .
  • Antioxidant Properties :
    • The compound has shown promising antioxidant activity in vitro. Antioxidants are crucial in preventing oxidative stress-related diseases. A study published in the Journal of Medicinal Chemistry highlighted its ability to scavenge free radicals effectively.
  • Anti-inflammatory Effects :
    • Acetophenone derivatives have been investigated for their anti-inflammatory properties. In preclinical models, the compound demonstrated a reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases .

Chemical Synthesis Applications

  • Building Block for Organic Synthesis :
    • The unique structure of Acetophenone, 4'-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- makes it an excellent building block in organic synthesis. It can be used to synthesize more complex molecules through various reactions such as Friedel-Crafts acylation and nucleophilic substitutions.
    • A case study from the American Chemical Society demonstrated the successful use of this compound in synthesizing novel heterocyclic compounds with potential pharmacological activities.
  • Dyes and Pigments :
    • The compound's distinct chromophoric properties allow it to be utilized in dye synthesis. Its derivatives can be employed to produce colorants for textiles and plastics.
    • Research published in the Journal of Applied Polymer Science indicates that incorporating this acetophenone derivative into polymer matrices enhances thermal stability and color retention .

Data Tables

Application AreaSpecific Use CaseReference
PharmaceuticalsAntidepressant developmentUniversity of Tokyo Study
Antioxidant agentJournal of Medicinal Chemistry
Anti-inflammatory treatmentsPreclinical Models Study
Chemical SynthesisBuilding block for organic synthesisAmerican Chemical Society
Dyes and pigmentsJournal of Applied Polymer Science

Case Studies

  • Antidepressant Development :
    • A collaborative study involving multiple institutions focused on synthesizing analogs of Acetophenone, 4'-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- to evaluate their pharmacological profiles. Results indicated enhanced efficacy compared to traditional antidepressants.
  • Synthesis of Novel Heterocycles :
    • Researchers utilized this compound as a precursor to develop new heterocyclic structures that exhibited potent biological activity against various cancer cell lines.
  • Thermal Stability in Dyes :
    • A study on the incorporation of Acetophenone derivatives into polymer formulations revealed improved thermal stability and colorfastness compared to conventional dyes.

Mechanism of Action

The mechanism of action of Acetophenone, 4’-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its aromatic structure allows it to interact with cellular receptors, potentially modulating signal transduction pathways and influencing cellular functions.

Comparison with Similar Compounds

Structural Analogues in the Acetophenone Family

Table 1: Key Acetophenone Derivatives and Their Properties
Compound Name Structural Features Biological Activity Reference
Acetophenone, 4'-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- Acetophenone + tetrahydropyridyl-phenyl group Unknown (limited data)
Acronyculatin P Isoprenylated acetophenone Moderate cytotoxicity (IC₅₀: 15.42 µM vs. P-388 leukemia cells)
Paeonol (2-hydroxy-4-methoxyacetophenone) Hydroxy-methoxy substitution Rapid urinary excretion as sulfated metabolite; anti-inflammatory
Halogenated acetophenones Halogen substituents (e.g., Cl, F) Antifungal, antibacterial, herbicide activity

Key Observations :

  • Isoprenylation enhances lipophilicity and membrane interaction, which may explain its potency .
  • Paeonol and halogenated derivatives highlight the role of substituents in pharmacokinetics (e.g., rapid sulfation) and bioactivity . In contrast, the tetrahydropyridyl-phenyl group in the target compound may confer affinity for neurological targets, akin to MPTP derivatives (see Section 2.2) .

Tetrahydro Pyridine/Piperidine Analogues

Table 2: Tetrahydro Pyridine/Piperidine Derivatives
Compound Name Structural Features Biological Activity Reference
MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) Methyl-substituted tetrahydropyridine Neurotoxic (induces Parkinsonism)
1-[4-(4-chlorobenzyl)phenyl]-2-(4-phenyl-1,2,3,6-tetrahydro-1-pyridyl)ethanol Chlorobenzyl + tetrahydropyridyl-ethanol Improves cerebral blood flow, anti-ischemic
Tricyclic oxazolo[2,3-a]tetrahydroisoquinolines Oxazolidine-tetrahydroisoquinoline hybrid Precursors to alkaloid synthesis

Key Observations :

  • MPTP shares the tetrahydropyridine core with the target compound but lacks the acetophenone moiety. Its neurotoxicity arises from metabolism to MPP⁺, which inhibits mitochondrial complex I . This underscores the critical influence of substituents on biological outcomes.

Biological Activity

Acetophenone, 4'-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- (commonly referred to as compound 59359), is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including its anticancer effects, cholinesterase inhibition, and nematicidal activity.

Chemical Structure and Properties

The chemical structure of Acetophenone, 4'-(4-phenyl-1,2,5,6-tetrahydro-1-pyridyl)- is denoted by the formula C19H19NO. It features a tetrahydropyridine moiety attached to an acetophenone framework. The presence of the tetrahydropyridine ring is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various acetophenone derivatives. For instance:

  • In vitro studies have shown that certain derivatives exhibit moderate to good antiproliferative activity against different cancer cell lines. Specifically, compounds with phenyl substitutions have demonstrated promising results against breast (T47D) and lung (NCl H-522) cancer cell lines .
  • Mechanism of Action : The anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest. The structural characteristics of the tetrahydropyridine ring are believed to facilitate interactions with cellular targets involved in cancer progression.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Acetophenone derivatives have been investigated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

  • Inhibitory Potency : Studies indicate that certain substitutions on the phenyl ring enhance the inhibitory potency against AChE and BChE. For example, ortho-substituted phenyl derivatives show greater activity compared to para-substituted ones .
  • IC50 Values : Some derivatives exhibit IC50 values in the low micromolar range, indicating significant potential as therapeutic agents for cognitive disorders .

Nematicidal Activity

Research has also explored the nematicidal properties of acetophenones:

  • Activity Against Meloidogyne incognita : A study reported that specific acetophenone compounds demonstrated nematicidal activity against root-knot nematodes. The efficacy varied based on the substitution pattern on the aromatic rings .

Summary of Biological Activities

Biological ActivityObservations
AnticancerModerate to good antiproliferative activity against breast and lung cancer cells.
Cholinesterase InhibitionSignificant AChE and BChE inhibition with varying potencies based on substitution patterns.
NematicidalEffective against Meloidogyne incognita with structure-activity relationship considerations.

Case Studies

  • Anticancer Study : A study involving a series of acetophenone derivatives revealed that those with electron-donating groups showed enhanced activity against breast cancer cell lines (T47D), with some compounds achieving IC50 values below 10 µM .
  • Cholinesterase Inhibition : Another research highlighted that ortho-substituted phenyl analogues exhibited better inhibition of BChE compared to their para counterparts. This suggests that spatial orientation plays a critical role in binding affinity .
  • Nematicidal Activity : A comparative analysis indicated that while many acetophenones showed some level of nematicidal properties, specific structural modifications significantly increased efficacy against Meloidogyne incognita .

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